molecular formula CeH4N6O15 B8810996 Ammonium cerium (IV) nitrate

Ammonium cerium (IV) nitrate

Cat. No. B8810996
M. Wt: 468.18 g/mol
InChI Key: PCCNIENXBRUYFK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106223B2

Procedure details

The residue of Step 2 was dissolved in isopropyl acetate (10 vol), water (0.5 vol) was added, and the mixture was cooled to 0° C. A solution of cerium (IV) ammonium nitrate (2.74 wt) in water (3 vol) was prepared at room temperature and buffered by addition of saturated aqueous sodium carbonate solution (17.4% w/w; 0.75 vol). The buffered cerium (IV) ammonium nitrate solution was added over 30 min to the prepared mixture of alpha-tocotrienol from step 2 in isopropylacetate and water while maintaining the temperature at 0° C. The mixture was stirred at 0° C. and monitored for conversion of starting material components to product components. The organic layer was separated and treated for 2 h with a slurry of solid sodium hydrogen carbonate (2 wt) and solid sodium sulfate (2 wt) in isopropylacetate (5 vol). The suspension was filtered, the solids washed with isopropylacetate (1.5 vol), and the combined filtrates treated with sodium hydrogen carbonate (2×0.05 wt). The suspension was concentrated to a maximum extent while maintaining an agitable mixture by distillation at up to 45° C. under vacuum. The residue was cooled to 30° C. and diluted with n-heptane (10 vol). A chromatography column of silica gel (5 wt) and sodium hydrogen carbonate (0.05 wt) was prepared from a slurry in n-heptane. The mixture was eluted on the chromatography column and further eluted with mixtures of n-heptane/isopropylacetate in relative volume-ratios of 100:5 and then 100:10. Fractions were collected, treated with solid sodium hydrogen carbonate (ca. 0.1 to 1 g/L eluent), and analyzed for product content and purity. Acceptable fractions were combined, treated with additional solid sodium hydrogen carbonate (0.05 wt), and concentrated to a maximum extent while maintaining an agitable mixture by distillation of solvent at up to 45° C. under vacuum. Isopropylacetate (1 to 3 vol) was added and the mixture passed through a 0.45 to 1 um filter. The filtrate was evaporated to dryness by distillation of solvent at up to 40° C. under vacuum to give the product, alpha-tocotrienol quinone. 1H-NMR (400 MHz, C6D6) 5.37-5.28 (t br m, J=7 Hz, 2H), 5.28-5.20 (t br m, J=6 Hz, 1H), 2.53-2.46 (m, 2H), 2.25-2.15 (m, 6H), 2.15-2.07 (m, 4H) 1.91 (s, 3H), 1.73-1.71 (br d, J=1 Hz, 3H), 1.71-1.70 (br d, J=1 Hz, 3H, 1.68 (s, 6H), 1.62 (s, 3H), 1.57 (s, 3H), 1.54-1.47 (m, 2H), 1.47-1.40 (ddd, J=8.6.1 Hz, 2H), 1.10 (s, 3H), 1.00 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[N+:7]([O-:10])([O-:9])=[O:8].[NH4+].[Ce+4:12].[N+:13]([O-:16])([O-:15])=[O:14].[N+:17]([O-:20])([O-:19])=[O:18].[N+:21]([O-:24])([O-:23])=[O:22].[N+:25]([O-:28])([O-:27])=[O:26].[CH3:29][C:30]1[C:35]([OH:36])=[C:34]([CH3:37])[C:33]2[CH2:38][CH2:39][C@:40]([CH2:43][CH2:44]/[CH:45]=[C:46](/[CH2:48][CH2:49]/[CH:50]=[C:51](/[CH2:53][CH2:54][CH:55]=[C:56]([CH3:58])[CH3:57])\[CH3:52])\[CH3:47])([CH3:42])[O:41][C:32]=2[C:31]=1[CH3:59]>C(OC(C)C)(=O)C.O>[N+:7]([O-:10])([O-:9])=[O:8].[NH4+:13].[Ce+4:12].[N+:17]([O-:20])([O-:19])=[O:18].[N+:21]([O-:24])([O-:23])=[O:22].[N+:25]([O-:28])([O-:27])=[O:26].[N+:13]([O-:16])([O-:15])=[O:14].[C:1](=[O:2])([O-:4])[OH:3].[Na+:5].[CH3:29][C:30]1[C:35](=[O:36])[C:34]([CH3:37])=[C:33]([CH2:38][CH2:39][C@:40]([OH:2])([CH2:43][CH2:44]/[CH:45]=[C:46](/[CH2:48][CH2:49]/[CH:50]=[C:51](/[CH2:53][CH2:54][CH:55]=[C:56]([CH3:58])[CH3:57])\[CH3:52])\[CH3:47])[CH3:42])[C:32](=[O:41])[C:31]=1[CH3:59] |f:0.1.2,3.4.5.6.7.8.9,13.14.15.16.17.18.19,20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=C(C(=C1O)C)CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
treated for 2 h with a slurry of solid sodium hydrogen carbonate (2 wt) and solid sodium sulfate (2 wt) in isopropylacetate (5 vol)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solids washed with isopropylacetate (1.5 vol)
ADDITION
Type
ADDITION
Details
the combined filtrates treated with sodium hydrogen carbonate (2×0.05 wt)
CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated to a maximum extent
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an agitable mixture
DISTILLATION
Type
DISTILLATION
Details
by distillation at up to 45° C. under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 30° C.
ADDITION
Type
ADDITION
Details
diluted with n-heptane (10 vol)
WASH
Type
WASH
Details
The mixture was eluted on the chromatography column
WASH
Type
WASH
Details
further eluted with mixtures of n-heptane/isopropylacetate in relative volume-ratios of 100:5
CUSTOM
Type
CUSTOM
Details
Fractions were collected
ADDITION
Type
ADDITION
Details
treated with solid sodium hydrogen carbonate (ca. 0.1 to 1 g/L eluent)
ADDITION
Type
ADDITION
Details
treated with additional solid sodium hydrogen carbonate (0.05 wt)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a maximum extent
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an agitable mixture
DISTILLATION
Type
DISTILLATION
Details
by distillation of solvent at up to 45° C. under vacuum
ADDITION
Type
ADDITION
Details
Isopropylacetate (1 to 3 vol) was added
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness by distillation of solvent at up to 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
C(O)([O-])=O.[Na+]
Name
Type
product
Smiles
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.